3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-
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Overview
Description
3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl- is a chemical compound known for its unique structure and properties This compound belongs to the indolium family, characterized by a positively charged nitrogen atom within a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl- typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs, each with distinct chemical and physical properties .
Scientific Research Applications
3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can interact with cellular proteins, inhibiting their function and triggering apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **3H-Indolium, 2-[2-(4-methoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-: Similar structure but with an amino group instead of an ethenyl linkage.
- **3H-Indolium, 1-ethyl-2-[2-(4-methoxyphenyl)ethenyl]-3,3-dimethyl-: Similar structure with an ethyl group at the nitrogen atom .
Properties
CAS No. |
80988-60-9 |
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Molecular Formula |
C20H22NO+ |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethylindol-1-ium |
InChI |
InChI=1S/C20H22NO/c1-20(2)17-7-5-6-8-18(17)21(3)19(20)14-11-15-9-12-16(22-4)13-10-15/h5-14H,1-4H3/q+1 |
InChI Key |
AESIHUSCPZMZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)OC)C)C |
Origin of Product |
United States |
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